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For Researchers, Scientists, and Drug Development Professionals

Introduction
Cytokinins are a class of phytohormones that play a crucial role in regulating plant growth,

development, and physiological processes. Their accurate quantification is essential for

understanding their function in plants and their potential applications in agriculture and

medicine. This application note provides a detailed protocol for the quantification of cytokinins

in biological samples using Ultra-Performance Liquid Chromatography-Tandem Mass

Spectrometry (UPLC-MS/MS) with ortho-Topolin riboside-d4 as an internal standard. The

use of a deuterated internal standard allows for accurate and precise quantification through the

isotope dilution method, which corrects for sample loss during preparation and variations in

instrument response.

Principle
The method is based on the principle of isotope dilution mass spectrometry. A known amount of

the stable isotope-labeled internal standard, ortho-Topolin riboside-d4 (oTR-d4), is added to

the sample at the beginning of the extraction process. This standard behaves chemically and

physically similarly to the endogenous unlabeled cytokinins throughout the extraction,

purification, and analysis steps. By measuring the ratio of the endogenous analyte to the

labeled internal standard using UPLC-MS/MS, the concentration of the endogenous cytokinin

can be accurately determined.
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Experimental Protocols
Sample Preparation
a. Plant Tissue Homogenization:

Weigh approximately 50-100 mg of fresh plant tissue and immediately freeze it in liquid

nitrogen to quench metabolic activity.

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic

grinder.

Transfer the powdered tissue to a 2 mL microcentrifuge tube.

b. Extraction:

Prepare an extraction solvent of methanol/water/formic acid (15:4:1, v/v/v).

To the homogenized tissue, add 1 mL of the cold (-20°C) extraction solvent containing the

internal standard, ortho-Topolin riboside-d4, at a final concentration of 1 pmol per sample.

Vortex the mixture vigorously for 1 minute.

Incubate the sample at -20°C for 1 hour with occasional vortexing to ensure complete

extraction.

Centrifuge the sample at 14,000 rpm for 15 minutes at 4°C.

Carefully collect the supernatant and transfer it to a new 2 mL microcentrifuge tube.

To ensure complete extraction, re-extract the pellet with another 0.5 mL of the cold extraction

solvent, vortex, centrifuge, and combine the supernatants.

Solid-Phase Extraction (SPE) Purification
a. Column Conditioning:

Use a mixed-mode solid-phase extraction column (e.g., Oasis MCX).
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Condition the column by passing 1 mL of methanol followed by 1 mL of water.

b. Sample Loading and Washing:

Dilute the combined supernatant with 3 mL of 1% formic acid.

Load the diluted sample onto the conditioned SPE column.

Wash the column with 1 mL of 1% formic acid to remove interfering substances.

c. Elution:

Elute the cytokinins from the column with 1 mL of 0.35 M ammonium hydroxide in 60%

methanol.

Collect the eluate in a clean 1.5 mL microcentrifuge tube.

Dry the eluate completely using a vacuum concentrator or a stream of nitrogen gas at 30°C.

d. Reconstitution:

Reconstitute the dried sample in 100 µL of the initial mobile phase (e.g., 5% acetonitrile in

water with 0.1% formic acid).

Vortex briefly and centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet any insoluble

material.

Transfer the supernatant to a UPLC vial for analysis.

UPLC-MS/MS Analysis
a. UPLC Conditions:

Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)

Mobile Phase A: 0.1% Formic Acid in Water

Mobile Phase B: 0.1% Formic Acid in Acetonitrile
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Gradient:

0-1 min: 5% B

1-8 min: 5-50% B

8-9 min: 50-95% B

9-10 min: 95% B

10-10.1 min: 95-5% B

10.1-12 min: 5% B

Flow Rate: 0.3 mL/min

Column Temperature: 40°C

Injection Volume: 5 µL

b. Mass Spectrometry Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+)

Capillary Voltage: 3.0 kV

Source Temperature: 150°C

Desolvation Temperature: 350°C

Cone Gas Flow: 50 L/hr

Desolvation Gas Flow: 600 L/hr

Collision Gas: Argon

Data Acquisition: Multiple Reaction Monitoring (MRM)

c. MRM Transitions:
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The following table provides suggested MRM transitions for ortho-Topolin riboside and its

deuterated internal standard. These may require optimization on the specific instrument used.

Compound
Precursor
Ion (m/z)

Product Ion
(m/z)

Dwell Time
(s)

Cone
Voltage (V)

Collision
Energy (eV)

ortho-Topolin

riboside
374.1 242.0 0.05 30 15

ortho-Topolin

riboside-d4
378.1 246.0 0.05 30 15

trans-Zeatin 220.1 136.1 0.05 35 20

trans-Zeatin

riboside
352.1 220.1 0.05 30 15

Isopentenyla

denine
204.1 136.1 0.05 35 20

Isopentenyla

denosine
336.1 204.1 0.05 30 15

Data Presentation
The following table presents representative quantitative data for cytokinins in Arabidopsis

thaliana seedlings, illustrating the type of results that can be obtained using this method.
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Sample Cytokinin
Concentration
(pmol/g FW)

Standard Deviation

Wild Type (Col-0) trans-Zeatin 2.5 0.4

Wild Type (Col-0) trans-Zeatin riboside 5.8 1.1

Wild Type (Col-0) Isopentenyladenine 1.2 0.2

Wild Type (Col-0) Isopentenyladenosine 3.1 0.6

Cytokinin-

overproducing mutant
trans-Zeatin 15.2 2.5

Cytokinin-

overproducing mutant
trans-Zeatin riboside 35.7 5.8

Cytokinin-

overproducing mutant
Isopentenyladenine 8.9 1.5

Cytokinin-

overproducing mutant
Isopentenyladenosine 22.4 4.1
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Experimental Workflow for Cytokinin Quantification
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Caption: Workflow for cytokinin quantification.
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Cytokinin Signaling Pathway

Simplified Cytokinin Signaling Pathway
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Caption: Simplified cytokinin signaling pathway.

To cite this document: BenchChem. [Application Note: Quantification of Cytokinins Using
ortho-Topolin Riboside-d4]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15558596#quantification-of-cytokinins-using-ortho-
topolin-riboside-d4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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